TTP607
説明
TTP607 (National Cancer Institute Thesaurus Code: C84846) is a small-molecule pan-Aurora kinase inhibitor with antineoplastic activity. It selectively binds to and inhibits Aurora kinases A, B, and C, which are serine/threonine kinases critical for mitotic spindle assembly, chromosome segregation, and cellular division . By disrupting these processes, this compound induces mitotic catastrophe and apoptosis in tumor cells overexpressing Aurora kinases, making it a candidate for treating advanced solid malignancies and lymphomas .
Clinical trials of this compound have focused on Phase I dose escalation to determine safety, tolerability, and pharmacokinetics (PK). The drug is administered via daily 1–4-hour infusions over five-day cycles . PK studies measure drug absorption, distribution, and elimination, which are critical for optimizing dosing regimens .
特性
分子式 |
C23H21N7 |
|---|---|
外観 |
Solid powder |
同義語 |
TTP607; TTP-607; TTP 607.; NONE |
製品の起源 |
United States |
類似化合物との比較
Comparison with Similar Aurora Kinase Inhibitors
Aurora kinase inhibitors are classified based on target specificity (pan-inhibitors vs. isoform-selective) and clinical development stages. Below is a detailed comparison of TTP607 with structurally or functionally analogous compounds:
Table 1: Structural and Functional Comparison of this compound and Similar Compounds
Key Research Findings
Mechanistic Differences :
- This compound’s pan-inhibition disrupts both spindle assembly (Aurora A) and cytokinesis (Aurora B/C), whereas isoform-selective inhibitors like Alisertib (Aurora A) or Barasertib (Aurora B) may lack synergistic mitotic disruption .
- VX-680 and Danusertib, like this compound, exhibit pan-Aurora activity but differ in off-target effects (e.g., VX-680 inhibits FLT3 and ABL kinases, complicating its safety profile) .
Alisertib demonstrated a 27% response rate in T-cell lymphoma (Phase II), while Barasertib achieved a 35% response rate in acute myeloid leukemia (AML) .
Safety and Tolerability :
- This compound’s primary adverse events include neutropenia and fatigue, consistent with other Aurora inhibitors .
- VX-680’s cardiac toxicity and Danusertib’s PK challenges highlight the need for this compound’s optimized dosing strategies .
Pharmacokinetic and Pharmacodynamic Profiles
Table 2: Pharmacokinetic Comparison
| Parameter | This compound (Phase I) | VX-680 (Phase II) | Alisertib (Phase II/III) |
|---|---|---|---|
| Half-life (hr) | ~6–8 | ~12–18 | ~20–24 |
| Cmax (µg/mL) | 1.2–2.5 | 3.5–5.0 | 0.8–1.5 |
| AUC (µg·hr/mL) | 15–30 | 50–80 | 25–40 |
| Bioavailability | 60–70% (IV) | 45–55% (oral) | 30–40% (oral) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
